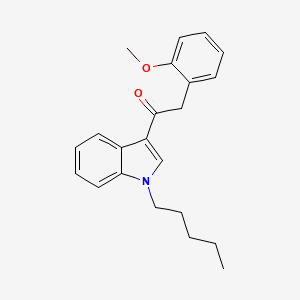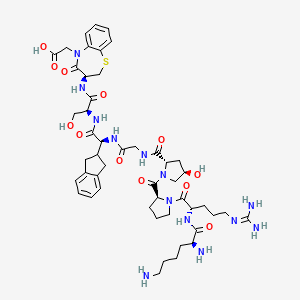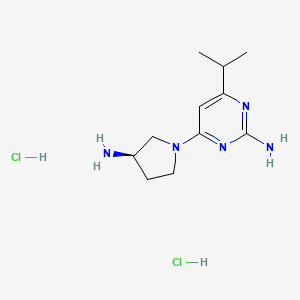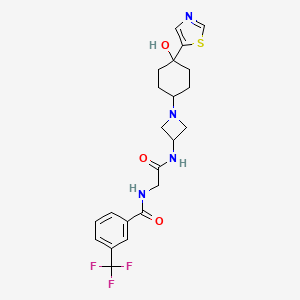
2-(2-甲氧基苯基)-1-(1-戊基吲哚-3-基)乙酮
描述
JWH 250 (exempt preparation) is an analytical reference standard categorized as a synthetic cannabinoid. JWH 250 is regulated as a Schedule I compound in the United States. JWH 250 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
JWH 250 is an analytical reference standard categorized as a synthetic cannabinoid. JWH 250 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
JWH 250 is an analytical reference standard categorized as a synthetic cannabinoid. JWH-250 discontinued (DEA controlled substance).
科学研究应用
类似大麻素的化合物:该化合物以及其他类似于 RCS-4 和 JWH-210 的化合物已在查获的产品中被发现,并且以模拟大麻素的效果而闻名(Denooz 等人,2013 年)。
非法产品中的掺杂剂:它已被发现作为通过互联网获得的草药和类药物产品的掺杂剂,表明其在非法药物市场中的用途(Nakajima 等人,2011 年)。
抗菌活性:该化合物的某些衍生物已被合成并评估其抗菌活性,在药物化学中显示出潜力(Nagamani 等人,2018 年)。
法医化学应用:该化合物已在法医化学背景下进行分析,特别是在识别滥用药物方面(Domingos 等人,2017 年)。
结构和光谱阐明:研究集中于该化合物的结构和光谱阐明,有助于理解其物理和化学性质(Nycz 等人,2010 年)。
大麻模拟作用评估:还进行了研究以评估该化合物的类大麻作用,探索其对大麻素受体的潜在影响(Nakajima 等人,2011 年)。
属性
IUPAC Name |
2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235556 | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |
CAS RN |
864445-43-2 | |
| Record name | JWH 250 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-250 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What analytical techniques have proven effective in identifying and quantifying JWH-250 in various samples?
A2: Paper spray ionization mass spectrometry (PS-MS) has emerged as a valuable tool for detecting JWH-250 in complex matrices []. This technique offers high sensitivity, allowing for the identification of trace amounts of the compound in samples like herbal mixtures. The method's versatility and ability to analyze different sample types make it particularly well-suited for forensic applications, such as identifying the presence of JWH-250 in seized materials [].
- Moura, F. C. S., et al. (2020). Paper spray ionization mass spectrometry applied to forensic chemistry – drugs of abuse, inks and questioned documents. Analytica Chimica Acta, 1104, 155-164.
- Banks, M. L., et al. (2013). Apparent Affinity Estimates and Reversal of the Effects of Synthetic Cannabinoids AM-2201, CP-47,497, JWH-122, and JWH-250 by Rimonabant in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 344(1), 117–125.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)




![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)


